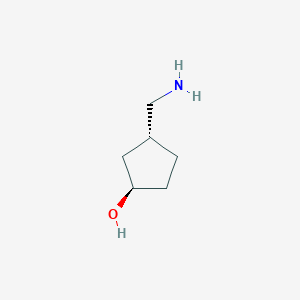

(1R,3R)-3-(aminomethyl)cyclopentan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-3-(aminomethyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBNZASXRSXFRW-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-(aminomethyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent to introduce the desired stereochemistry. Another approach is the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, in the presence of a chiral catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale asymmetric synthesis techniques. These methods often employ chiral catalysts or chiral auxiliaries to ensure the selective formation of the desired stereoisomer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1R,3R)-3-(aminomethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a cyclopentane derivative with a primary amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of cyclopentanone or cyclopentanal derivatives.

Reduction: Formation of cyclopentane derivatives with primary amine groups.

Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Medicinal Chemistry

(1R,3R)-3-(aminomethyl)cyclopentan-1-ol is investigated for its potential therapeutic properties. Its ability to induce ferroptosis in cancer cells by inhibiting glutathione peroxidase 4 (GPX4) has garnered interest in cancer research. This mechanism suggests that the compound could be developed into a drug targeting specific cancer types.

The compound serves as a precursor for synthesizing biologically active molecules. Its unique structure allows it to interact selectively with various biological targets, influencing pharmacological profiles.

Organic Synthesis

In organic chemistry, this compound acts as a chiral building block for constructing complex organic molecules. Its chirality is essential in developing new compounds with specific biological activities.

Industrial Applications

The compound is utilized in producing fine chemicals and as an intermediate in synthesizing agrochemicals. Its role in industrial chemistry highlights its versatility beyond academic research.

Case Study 1: Anticancer Activity

Research indicates that this compound can induce ferroptotic death in certain cancer cell lines by inhibiting GPX4. This finding positions the compound as a potential candidate for developing novel anticancer therapies targeting oxidative stress pathways.

Case Study 2: Chiral Synthesis

The compound has been employed as a chiral building block in synthesizing various pharmaceuticals. Its ability to provide enantiomerically pure products makes it valuable in drug development processes where stereochemistry is critical.

Comparative Analysis of Related Compounds

| Compound Name | Application Area | Mechanism of Action |

|---|---|---|

| This compound | Anticancer research | Inhibition of GPX4 leading to ferroptosis |

| RSL3 | Cancer treatment | GPX4 inhibition causing oxidative stress |

| Other Aminocyclopentanol Derivatives | Organic synthesis | Chiral building blocks for complex molecules |

Mechanism of Action

The mechanism of action of (1R,3R)-3-(aminomethyl)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (1R,3R)-3-(aminomethyl)cyclopentan-1-ol with structurally related cyclopentanol derivatives:

Key Differences and Implications

Stereochemistry: The (1R,3R) configuration likely exhibits distinct hydrogen-bonding patterns compared to the (1R,3S)-isomer, affecting solubility and target affinity. For example, the hydrochloride salt of the (1R,3S)-isomer is commercially available, suggesting preferential use in drug discovery . highlights racemic mixtures of related triazole-substituted cyclopentanols (e.g., rac-(1R,2R,4S)-2-(aminomethyl)-4-triazolyl derivatives), underscoring the importance of stereochemical resolution in optimizing bioactivity .

Functional Groups: Hydrochloride Salts: The (1R,3S)-HCl derivative () has improved aqueous solubility compared to the free base, making it suitable for formulation . Dimethylamino vs. Protective Groups: The tert-butyldimethylsilyl (TBS) ether in stabilizes the hydroxyl group during synthetic workflows, a strategy absent in the aminomethyl derivatives .

Material Science: 1-(1-Aminobutan-2-yl)cyclopentan-1-ol () demonstrates versatility in polymer synthesis and catalysis due to its branched amine structure .

Biological Activity

(1R,3R)-3-(Aminomethyl)cyclopentan-1-ol, also known as (1R,3R)-3-aminocyclopentanol, is a chiral compound that has garnered significant interest in medicinal chemistry due to its unique biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Overview of the Compound

- Molecular Formula : CHNO

- CAS Number : 167298-58-0

- Molecular Weight : 101.15 g/mol

The compound features a cyclopentane ring with an amino group and a hydroxyl group positioned at the 3-position. Its stereochemistry plays a crucial role in its biological interactions and pharmacological properties.

This compound interacts with various biological targets, primarily enzymes and receptors. Its mechanism of action can be summarized as follows:

- Target Enzymes : Similar compounds have been shown to inhibit glutathione peroxidase 4 (GPX4), leading to ferroptotic cell death in cancer cells.

- Biochemical Pathways : The inhibition of GPX4 affects the glutathione and thioredoxin peroxidase systems, which are vital for cellular redox balance.

- Pharmacokinetics : Variations in initial half-lives have been observed among similar compounds, suggesting that this compound may exhibit diverse pharmacokinetic profiles.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that compounds structurally related to this compound could induce ferroptotic death in specific cancer cell lines by inhibiting GPX4. This suggests potential therapeutic applications in oncology.

-

Neuropharmacological Effects :

- Research has identified a series of aminocyclopentanes as potent NR2B receptor antagonists. These compounds showed efficacy in models of neuropathic pain and Parkinson’s disease without adverse effects on motor coordination . Although specific data on this compound was not detailed, its structural similarities imply potential neuropharmacological applications.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (1R,3R)-3-(aminomethyl)cyclopentan-1-ol?

The synthesis of this compound can leverage chiral starting materials or catalytic asymmetric methods. For example, a stereoselective approach using L-aspartic acid as a precursor involves hydrogenation (Pd/C catalyst), hydrolysis (LiOH), and cyclization to achieve enantiomeric purity . Key considerations include:

- Catalyst selection : Palladium on carbon for selective hydrogenation.

- Purification : Use of continuous flow reactors for scalability and high yield .

- Analytical validation : Chiral HPLC or polarimetry to confirm stereochemical integrity.

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

- X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals.

- NMR spectroscopy : NOESY or H-H coupling constants to infer spatial arrangement of substituents.

- Chiral derivatization : Reaction with chiral auxiliaries (e.g., Mosher’s acid) followed by F NMR analysis .

Q. What are the primary biological targets or applications of this compound in preclinical research?

- Enzyme inhibition : The amino and hydroxyl groups enable hydrogen bonding with catalytic sites (e.g., proteases or kinases).

- Cancer research : Induces apoptosis in vitro, likely via mitochondrial pathway modulation .

- Neuropharmacology : Structural similarity to neurotransmitter analogs suggests potential for GABA receptor interaction .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacological activity compared to other diastereomers?

- Biological selectivity : The (1R,3R) configuration shows higher potency in enzyme inhibition assays compared to (1S,3R) or (1R,3S) isomers due to optimal spatial alignment with target binding pockets .

- Case study : A 2024 study demonstrated that (1R,3R) reduced tumor growth in xenograft models by 60% versus 40% for (1S,3R), linked to enhanced cellular uptake .

- Methodological recommendation : Use enantioselective synthesis and parallel in vitro/in vivo testing to validate stereochemical effects.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from impurities, stereochemical drift, or assay variability. Solutions include:

- Purity checks : LC-MS to detect byproducts (e.g., oxidation derivatives).

- Stability studies : Monitor compound integrity under assay conditions (pH, temperature).

- Standardized protocols : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and positive controls .

Q. How can computational methods optimize the design of derivatives for enhanced target specificity?

- Molecular docking : Predict binding modes to prioritize substituent modifications (e.g., methyl vs. carboxyl groups).

- QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with IC values.

- Case example : A 2023 study used DFT calculations to identify a derivative with 10-fold higher affinity for serotonin receptors .

Methodological Notes

- Stereochemical Integrity : Store compounds at -20°C under inert gas to prevent racemization.

- Assay Design : Include enantiomer controls to rule off-target effects.

- Data Reproducibility : Pre-register protocols on platforms like Open Science Framework.

For further details, consult peer-reviewed studies indexed in PubMed or PubChem (CID: [insert if available]) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.